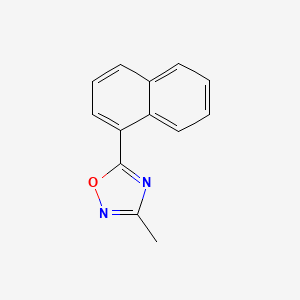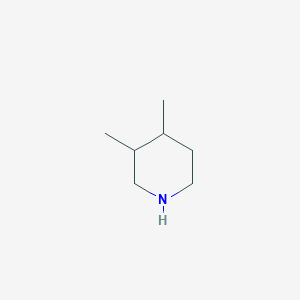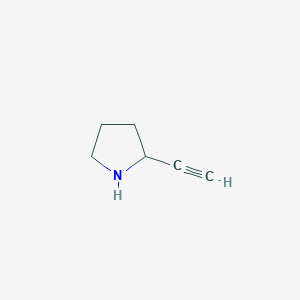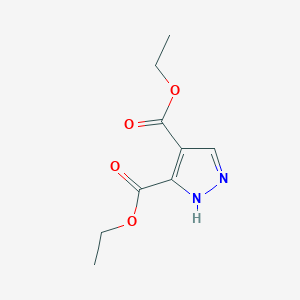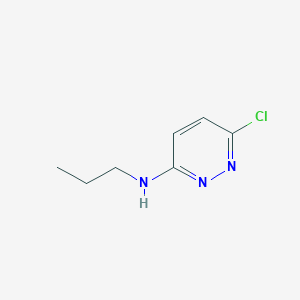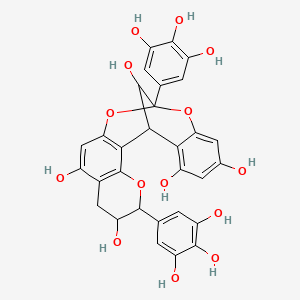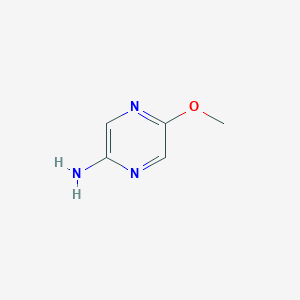
8-氰基-4-羟基喹啉-2-羧酸甲酯
描述
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied . Various synthetic methodologies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The compound has a molecular formula of C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which are structurally similar to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H6N2O3, an average mass of 214.177 Da, and a monoisotopic mass of 214.037842 Da .科学研究应用
Suzuki–Miyaura Cross-Coupling
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester: can be utilized in the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds using palladium catalysis under mild conditions . The compound’s functional groups are likely to withstand the reaction conditions, making it a suitable candidate for creating complex organic molecules.
Synthesis of Quinoline Derivatives
Quinolines are significant in medicinal chemistry, and the subject compound can serve as a precursor for synthesizing various quinoline derivatives . These derivatives have applications ranging from antimalarial agents to anticancer drugs, highlighting the compound’s versatility in pharmaceutical synthesis.
Fluorescence Quenching Probes
The compound’s structure suggests potential in developing fluorescence quenching probes. Such probes are valuable in analytical chemistry for detecting the presence of specific ions or molecules in a solution . The compound’s reactivity with other molecules could lead to the development of new probes for environmental or biological analysis.
Radiolysis Studies
In radiolysis, the compound could be used to study the effects of radiation on organic molecules. This is particularly relevant in understanding the stability of pharmaceuticals and other chemicals under radiation, which is crucial for space travel and nuclear medicine .
Chemiluminescent Reactions
The compound may find applications in chemiluminescent reactions, where it could react with bases in the presence of oxygen to emit light . This property is useful in creating sensitive detection systems for biological and chemical assays.
Green Chemistry Synthesis
Given the current focus on sustainable chemistry, the compound could be involved in green synthesis methods. These methods aim to reduce the environmental impact of chemical production by using less hazardous solvents or catalysts . The compound’s reactivity could be harnessed in such eco-friendly processes.
Organic Intermediate for Industrial Processes
The compound’s potential as an organic intermediate in basic industrial processes like nitration, bromination, and oxidation reactions can be explored. Its role in these reactions could lead to more efficient production methods for various industrial chemicals .
Pharmaceutical Research
Lastly, the compound’s structural features make it a candidate for pharmaceutical research, where it could be modified to enhance its biological activity. This could lead to the discovery of new drugs with improved efficacy and safety profiles .
作用机制
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of the given compound, have been reported to exhibit a wide range of biological activities . They have been used in drug research and development, indicating that they interact with various biological targets .
Mode of Action
8-hq compounds are known to interact with their targets, leading to changes at the molecular and cellular levels . For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The biosynthesis of 8-HQ compounds proceeds via kynurenine and 3-hydroxykynurenin . This pathway is effectively blocked by the KMO-inhibitor mNBA
Result of Action
8-hq compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
属性
IUPAC Name |
methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBBAPAMGSTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



